molecular formula C18H16ClFN2O3 B2488529 2-(4-chlorophenoxy)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]acetamide CAS No. 905661-36-1

2-(4-chlorophenoxy)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]acetamide

Cat. No.: B2488529
CAS No.: 905661-36-1
M. Wt: 362.79
InChI Key: KTNLWNKIXSUNPB-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]acetamide is a useful research compound. Its molecular formula is C18H16ClFN2O3 and its molecular weight is 362.79. The purity is usually 95%.
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Scientific Research Applications

Potential Pesticidal Applications

Derivatives of compounds similar to 2-(4-chlorophenoxy)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]acetamide have been characterized for their potential as pesticides. Studies on N-aryl-2,4-dichlorophenoxyacetamide derivatives, which share structural similarities, have been conducted to explore their applications in pest control. X-ray powder diffraction methods have been utilized to characterize these compounds, providing essential data on their crystal structures, which is crucial for understanding their pesticidal properties (Olszewska, Pikus, & Tarasiuk, 2008).

Photovoltaic Efficiency and Ligand-Protein Interactions

Research into benzothiazolinone acetamide analogs, which are structurally related to this compound, has shown promise in photovoltaic applications. These compounds exhibit good light harvesting efficiency (LHE) and are considered for use in dye-sensitized solar cells (DSSCs). Additionally, their interactions with proteins such as Cyclooxygenase 1 (COX1) have been studied through molecular docking, indicating potential biological applications (Mary et al., 2020).

Anticancer Drug Development

Compounds related to this compound have been explored for their potential as anticancer agents. The synthesis and structural analysis of compounds such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been conducted, revealing their crystal structures and providing insights into their interactions at the molecular level. These studies are foundational for developing new anticancer drugs, highlighting the importance of structural characterization in drug discovery (Sharma et al., 2018).

Thrombin Inhibition for Cardiovascular Health

Research on 2-(2-Chloro-6-fluorophenyl)acetamides, which share a core structural motif with this compound, has identified these compounds as potent thrombin inhibitors. Thrombin plays a crucial role in blood coagulation, and its inhibition can be beneficial in treating cardiovascular diseases. This research contributes to the development of new therapeutic agents for managing cardiovascular health (Lee et al., 2007).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O3/c19-12-4-6-16(7-5-12)25-11-17(23)21-14-9-18(24)22(10-14)15-3-1-2-13(20)8-15/h1-8,14H,9-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNLWNKIXSUNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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